2-Bromo-5-fluorobenzyl fluoride
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Overview
Description
2-Bromo-5-fluorobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
For instance, fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that fluorinated compounds can influence various biochemical pathways due to their ability to form stable bonds with other elements .
Pharmacokinetics
It’s known that the pharmacokinetic properties of fluorinated compounds can be influenced by their strong electronegativity and small size .
Result of Action
Fluorinated compounds are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl fluoride . For instance, the presence of other compounds, pH levels, temperature, and other factors can affect how this compound interacts with its targets and how stable it remains in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzyl fluoride can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding fluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-5-fluorobenzyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
4-Fluorotoluene: Contains a methyl group instead of a bromine atom, leading to different reactivity patterns.
1-Bromo-2-fluorobenzene: The position of the fluorine atom affects its chemical behavior and applications.
Uniqueness
2-Bromo-5-fluorobenzyl fluoride is unique due to the presence of both bromine and fluoromethyl groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROKAKMSQQVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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